molecular formula C21H27N3O3 B1678734 Nicainoprol CAS No. 76252-06-7

Nicainoprol

Cat. No. B1678734
CAS RN: 76252-06-7
M. Wt: 369.5 g/mol
InChI Key: AUIHHZBJBKRDIE-UHFFFAOYSA-N
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Description

Nicainoprol is a compound with the molecular formula C21H27N3O3 . It is also known by its synonyms such as 1,2,3,4-TETRAHYDRO-8-[2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY]-1-(3-PYRIDYLCARBONYL)QUINOLINE and RU-42924 . It is classified as a ‘class-I antiarrhythmic drug with slow kinetics (Ic)’ and has a minor but significant inhibitory effect on the slow inward Ca 2+ current (class IV effect) .


Molecular Structure Analysis

The molecular weight of Nicainoprol is 369.5 g/mol . The IUPAC name is [8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .


Chemical Reactions Analysis

Nicainoprol has been found to cause a dose-dependent decrease in the maximum upstroke velocity (Vmax) of action potentials, without affecting the resting potential or action potential duration . The effects of Nicainoprol on Vmax can be interpreted in terms of the ‘guarded-receptor hypothesis,’ with Nicainoprol preferentially binding to inactivated sodium channels .


Physical And Chemical Properties Analysis

Nicainoprol is a solid compound . Its solubility in DMSO is ≥ 29 mg/mL . After oral administration at 20 mg, its renal clearance was found to be 0.69 ml/min/kg .

Scientific Research Applications

Electrophysiological Effects

Nicainoprol, identified as a class I antiarrhythmic agent, exhibits significant electrophysiological properties. Studies have shown its impact on transmembrane action potentials in isolated guinea pig ventricular papillary muscles. Notably, nicainoprol produces dose-dependent decreases in the maximal upstroke velocity of the action potential, highlighting its potential in modulating cardiac electrophysiology (Kimura, Imanishi, & Arita, 1989).

Antiarrhythmic Effects in Ischemia and Reperfusion

Nicainoprol has been evaluated for its protective effects against reperfusion arrhythmia in isolated rat hearts and anesthetized rats. The drug showed concentration-related protection against reperfusion arrhythmia and reduced myocardial infarct size, suggesting its potential utility in acute myocardial infarction treatment (Martorana, Linz, Göbel, Petry, & Schölkens, 1987).

Human Electrophysiological Studies

Research on human subjects indicates that nicainoprol can prolong intranodal and infranodal conduction times, and effectively terminate and prevent supraventricular reentrant tachycardias. Its safety and tolerance in humans have also been noted, underscoring its potential clinical applications (Sen, Rettig, Özbek, Fröhlig, Schieffer, & Bette, 1986).

Pharmacokinetics and Hemodynamic Effects

Studies on the kinetics and hemodynamic effects of nicainoprol in humans have revealed its suitability for both intravenous and oral administration. The drug's ECG properties are similar to those of class I antiarrhythmics, and it does not exhibit β-blocking action in the tested doses (Ishizaki, Horai, Kubota, Minegishi, Echizen, & Chiba, 1987).

Application in Supraventricular Tachycardias

Further investigation into nicainoprol's electrophysiological effects in patients with supraventricular tachycardias has demonstrated its ability to successfully terminate tachycardia and impact atrioventricular nodal pathways, reinforcing its therapeutic potential in cardiac arrhythmias (Sen, Rettig, Heisel, Ozbek, & Schieffer, 1990).

Analytical Methodologies

Analytical methods have been developed for determining nicainoprol in human plasma and urine, facilitating pharmacokinetic studies and helping understand its behavior in human subjects (Horai & Ishizaki, 1986).

Antiarrhythmic Effects in Animal Models

Nicainoprol's antiarrhythmic effects have been examined in various animal models, including dogs with induced ventricular arrhythmias. The results suggest its efficacy across different types of arrhythmias and potential as a clinical antiarrhythmic drug (Hashimoto, Akiyama, & Mitsuhashi, 1989).

properties

IUPAC Name

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15(2)23-13-18(25)14-27-19-9-3-6-16-8-5-11-24(20(16)19)21(26)17-7-4-10-22-12-17/h3-4,6-7,9-10,12,15,18,23,25H,5,8,11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIHHZBJBKRDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1N(CCC2)C(=O)C3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868395
Record name Nicainoprol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicainoprol

CAS RN

76252-06-7
Record name Nicainoprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76252-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicainoprol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicainoprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-8-[2-hydroxy-3-(isopropylamino)propoxy]-1-(3-pyridylcarbonyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICAINOPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA960P80H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

40 g of 1-nicotinoyl-8-hydroxy-1,2,3,4-tetrahydroquinoline ##STR9## are dissolved in 300 ml of dimethylformamide and 21 g of potassium tert.-butylate are then added at 5° C., while stirring. The mixture is stirred at 5° C. for 20 minutes, 66 g of epichlorohydrin are then added dropwise at this temperature, while stirring, and the mixture is then allowed to warm to room temperature and is subsequently stirred for 20 hours. Thereafter, the mixture is concentrated under a waterpump vacuum. The oil which remains is dissolved in water/toluene; the toluene phase is separated off, washed twice with dilute aqueous sodium hydroxide solution and once with water, dried and concentrated under a waterpump vacuum. A solid residue, which can be reacted directly with isopropylamine to give 1-nicotinoyl-8-[(3-isopropylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydroquinoline, remains. The 1-nicotinoyl-8-hydroxy-1,2,3,4-tetrahydroquinoline used as the starting material is obtained in the customary manner by reacting 8-hydroxy-1,2,3,4-tetrahydroquinoline with nicotinic acid chloride hydrochloride in toluene at room temperature in the presence of triethylamine. (Melting point: 122° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
S Imanishi, T Kimura, M Arita - Cardiovascular drug reviews, 1991 - Wiley Online Library
Nicainoprol is a newly synthesized antiarrhythmic agent, which can be categorized as a class I drug with slow kinetics; it has a minor, but significant class IV effect. Its chemical name is 8…
Number of citations: 10 onlinelibrary.wiley.com
T Ishizaki, Y Horai, K Kubota… - Clinical …, 1987 - Wiley Online Library
… tachycardia has demonstrated that nicainoprol (an intravenous … Although nicainoprol may have a promising potential for the … the disposition kinetics of nicainoprol after intravenous and …
Number of citations: 3 ascpt.onlinelibrary.wiley.com
K HASHIMOTO, K AKIYAMA… - The Japanese Journal of …, 1989 - jstage.jst.go.jp
… nicainoprol were examined in dogs, and the minimum effective plasma concentration for each arrhythmia model was determined. Nicainoprol … Nicainoprol induced some central nervous …
Number of citations: 13 www.jstage.jst.go.jp
…, J Ostrowski, Nicainoprol Study Group - European heart …, 1991 - academic.oup.com
One hundred and three patients with a history of ventricular arrhythmia were screened by baseline 24-h Holter monitoring for a minimal mean number of 30 premature ventricular beats (…
Number of citations: 7 academic.oup.com
PA Martorana, W Linz, H Göbel, P Petry… - European journal of …, 1987 - Elsevier
… The effect of the novel antiarrhythmic agent nicainoprol on … In isolated working rat hearts nicainoprol (10 −6 M, 5 × 10 −6 M … were not affected by nicainoprol. Given to anesthetized rats, …
Number of citations: 12 www.sciencedirect.com
T Kimura, S Imanishi, M Arita - Journal of cardiovascular …, 1989 - europepmc.org
We examined the effects of nicainoprol (1-50 microM), a new antiarrhythmic agent, on the transmembrane action potentials in isolated papillary muscles of the guinea pig. Nicainoprol (…
Number of citations: 25 europepmc.org
J Weirich, H Antoni - Naunyn-Schmiedeberg's archives of pharmacology, 1989 - Springer
… of a class I antiarrhythmic agent (nicainoprol) on the maximal … membrane potential (RMP -86mV) nicainoprol (3.3x 10-6mol/… receptor hypothesis with nicainoprol preferentially.binding to …
Number of citations: 13 link.springer.com
S Sen, G Rettig, C Özbek, G Fröhlig… - Journal of …, 1986 - journals.lww.com
… patients, five of whom received nicainoprol during the tachycardia. The termination of … nicainoprol acts on the antegrade and retrograde atrioventricular conduction system. Nicainoprol …
Number of citations: 9 journals.lww.com
J Weirich, H Antoni - Journal of cardiovascular pharmacology, 1988 - europepmc.org
Frequency-and voltage-dependent electrophysiologic effects of a chemically novel compound, nicainoprol, were evaluated by recording transmembrane action potentials (APs) from …
Number of citations: 5 europepmc.org
Y Horai, T Ishizaki - Journal of Chromatography B: Biomedical Sciences …, 1986 - Elsevier
… of nicainoprol in human plasma and urine has been developed. Nicainoprol and p-… from a healthy subject following an oral nicainoprol administration are reported. The assay …
Number of citations: 2 www.sciencedirect.com

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